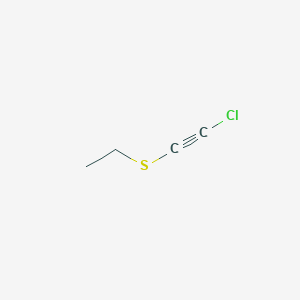
2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione is a unique organic compound characterized by its complex structure, which includes an isoindole core and a trisulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trisulfanyl reagents under controlled conditions. One common method includes the acetylation of trisulfanyl-substituted isoindole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindole derivatives.
科学的研究の応用
2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the generation of reactive sulfur species that can modulate biological pathways. Additionally, the isoindole core can interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
- 2-(Acetylthio)-1H-isoindole-1,3(2H)-dione
- 2-(Acetylsulfanyl)-1H-isoindole-1,3(2H)-dione
- 2-(Acetylselenyl)-1H-isoindole-1,3(2H)-dione
Comparison: 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trisulfanyl group, which imparts distinct redox properties and reactivity compared to its mono- and disulfanyl analogs. This uniqueness makes it a valuable compound for specific applications where enhanced reactivity and stability are required.
特性
CAS番号 |
90902-89-9 |
|---|---|
分子式 |
C10H7NO3S3 |
分子量 |
285.4 g/mol |
IUPAC名 |
S-[(1,3-dioxoisoindol-2-yl)disulfanyl] ethanethioate |
InChI |
InChI=1S/C10H7NO3S3/c1-6(12)15-17-16-11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
InChIキー |
OJRKDWZAPOVRCM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SSSN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


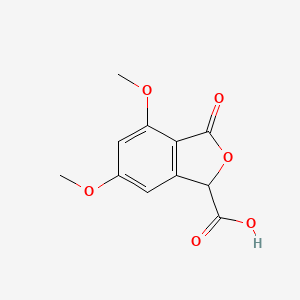
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
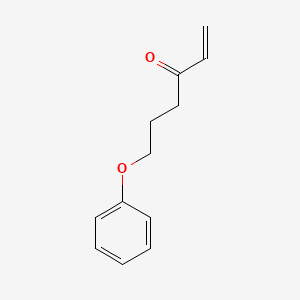
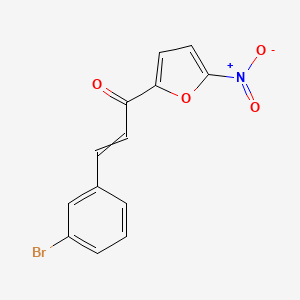

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)


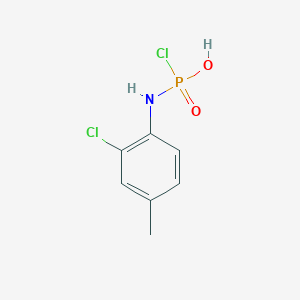
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
